molecular formula C12H18ClNO3 B2796188 Ethyl 3-(2-aminopropoxy)benzoate;hydrochloride CAS No. 2413904-20-6

Ethyl 3-(2-aminopropoxy)benzoate;hydrochloride

Cat. No. B2796188
CAS RN: 2413904-20-6
M. Wt: 259.73
InChI Key: NOMAXEMRGFAMPY-UHFFFAOYSA-N
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Description

Ethyl 3-(2-aminopropoxy)benzoate; hydrochloride, also known as Ethyl 3-(2-aminopropoxy)benzoate hydrochloride or EAPB HCl, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Pharmacological Characterization in Preterm Labor Treatment

Ethyl 3-(2-aminopropoxy)benzoate; hydrochloride has been characterized as a potent and selective β3-adrenoceptor agonist for treating preterm labor. Studies have shown its effectiveness in inhibiting spontaneous contractions in human near-term myometrial strips and suppressing myometrial contractions in vivo without significant effects on heart rate or blood pressure, indicating its potential therapeutic use during preterm labor (Croci et al., 2007).

Application in Peptide Synthesis

The compound has been used in peptide synthesis, particularly in protecting the amino group with 2-benzoyl-2-ethoxycarbonylvinyl-1 and 2-benzoylamino-2-methoxycarbonylvinyl groups. This application is significant in the synthesis of dehydropeptide derivatives containing N-terminal 3-heteroarylamino-2,3-dehydroalanine, demonstrating its utility in advanced organic synthesis (Svete et al., 1997).

Antimycobacterial and Photosynthetic Electron Transport Effects

Research has also explored its antimycobacterial properties. Certain derivatives of Ethyl 3-(2-aminopropoxy)benzoate; hydrochloride have shown higher activity against mycobacterial species like M. avium and M. intracellulare compared to standard treatments. Additionally, these compounds have demonstrated significant stimulation of the rate of photosynthetic electron transport in spinach chloroplasts, indicating a potential impact on thylakoid membrane permeability (Tengler et al., 2013).

Antibacterial Applications

A study on novel 2-Chloro-8-Methoxy-3-Aryl-[1,3] Benzoxazine Derivatives using Vilsmeier Reagent reported antibacterial activity. Derivatives of Ethyl 3-(2-aminopropoxy)benzoate; hydrochloride exhibited significant antibacterial ability against both gram-negative and gram-positive bacteria, highlighting its potential in developing new antibacterial agents (Shakir et al., 2020).

Optical Nonlinear Properties

Research on Schiff and Mannich Bases of Isatin Derivatives with Ethyl-4-amino benzoate has revealed that these compounds exhibit nonlinear refractive indices and optical limiting properties. This suggests their application in optical materials technology, such as in the development of optical limiters (Abdullmajed et al., 2021).

properties

IUPAC Name

ethyl 3-(2-aminopropoxy)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-3-15-12(14)10-5-4-6-11(7-10)16-8-9(2)13;/h4-7,9H,3,8,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWDHPDRNZCKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OCC(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-aminopropoxy)benzoate hydrochloride

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